molecular formula C6H14ClN B1374713 (1R)-1-cyclobutylethan-1-amine hydrochloride CAS No. 677743-79-2

(1R)-1-cyclobutylethan-1-amine hydrochloride

Cat. No.: B1374713
CAS No.: 677743-79-2
M. Wt: 135.63 g/mol
InChI Key: WLHYWKUHCPUOOO-NUBCRITNSA-N
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Description

®-1-Cyclobutylethanamine hydrochloride is a chiral amine compound with a cyclobutyl group attached to the ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-cyclobutylethanamine hydrochloride typically involves the following steps:

    Cyclobutylation: Starting with a suitable precursor, cyclobutylation is achieved through a series of reactions involving cyclobutyl halides and appropriate nucleophiles.

    Amine Formation: The cyclobutylated intermediate is then subjected to reductive amination to introduce the ethanamine group.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-cyclobutylethanamine hydrochloride may involve continuous flow synthesis techniques to enhance yield and purity. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale production.

Types of Reactions:

    Oxidation: ®-1-Cyclobutylethanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Cyclobutyl ketones or aldehydes.

    Reduction: Cyclobutyl alcohols.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

®-1-Cyclobutylethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-cyclobutylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate neurotransmitter levels or inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

    (S)-1-Cyclobutylethanamine hydrochloride: The enantiomer of the compound with different biological activity.

    Cyclobutylamine: A simpler analog with a similar cyclobutyl group but lacking the ethanamine structure.

    Cyclobutylmethylamine: Another analog with a methyl group attached to the amine.

Uniqueness: ®-1-Cyclobutylethanamine hydrochloride is unique due to its chiral nature and specific biological activity, which distinguishes it from its analogs and enantiomers.

Properties

IUPAC Name

(1R)-1-cyclobutylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYWKUHCPUOOO-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677743-79-2
Record name (1R)-1-cyclobutylethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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